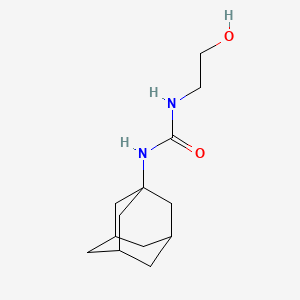

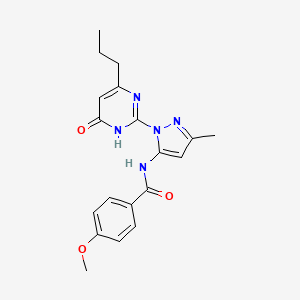

![molecular formula C14H13ClF3N5O4 B2557526 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime CAS No. 306978-03-0](/img/structure/B2557526.png)

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The amino group might be introduced through a nucleophilic substitution or addition reaction . The hexahydro-2,4,6-trioxo-5-pyrimidinecarbaldehyde O-methyloxime group could potentially be synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amino group would contribute to the compound’s polarity and could affect its solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles . The amino group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity . The amino group could contribute to the compound’s basicity .Applications De Recherche Scientifique

Gene Expression Inhibition

A study by Palanki et al. (2002) synthesized and tested several analogues of a compound structurally related to 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime. They found that these compounds act as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, suggesting a potential application in gene expression regulation (Palanki et al., 2002).

Redox Catalysis

Yoneda et al. (1981) reported the synthesis of pyridodipyrimidines, a class of compounds related to the chemical . These compounds have been shown to act as NAD-type redox catalysts, capable of oxidizing a variety of alcohols to their corresponding carbonyl compounds under neutral conditions. This indicates a potential application in biochemical redox reactions (Yoneda et al., 1981).

Antimicrobial Applications

Abu-Melha (2014) synthesized pyrimidine derivatives, which include structures related to the chemical in focus. These synthesized compounds were evaluated for their antimicrobial properties, indicating possible use in combating microbial infections (Abu-Melha, 2014).

Antiasthma Agents

Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines, related to the queried compound, as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors, suggesting their potential application in asthma treatment (Medwid et al., 1990).

Orientations Futures

Propriétés

IUPAC Name |

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(Z)-methoxyiminomethyl]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N5O4/c1-27-21-6-8-11(24)22-13(26)23(12(8)25)3-2-19-10-9(15)4-7(5-20-10)14(16,17)18/h4-6,8H,2-3H2,1H3,(H,19,20)(H,22,24,26)/b21-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZLQFKQGSZWHI-MPUCSWFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylspiro[1H-indene-3,2'-oxirane]](/img/structure/B2557450.png)

![N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557454.png)

![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2557456.png)

![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)

![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)